N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Description
N-(2-Chlorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine core substituted at position 2 with a thiolan-3-yloxy (tetrahydrothiophen-3-yloxy) group and at position 4 with a carboxamide linked to a 2-chlorophenyl moiety. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.8) and a molecular weight of approximately 349.81 g/mol (calculated molecular formula: C₁₆H₁₄ClN₂O₂S).
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-13-3-1-2-4-14(13)19-16(20)11-5-7-18-15(9-11)21-12-6-8-22-10-12/h1-5,7,9,12H,6,8,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEXXXCDZLFYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound classified as a carboxamide. Its structure includes a 2-chlorophenyl group, a thiolan-3-yloxy moiety, and a pyridine-4-carboxamide framework. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula for this compound is . The unique arrangement of functional groups contributes to its distinct chemical properties and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H17ClN2O2S |
| Molecular Weight | 348.85 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034621-48-0 |
Research suggests that this compound may exert its biological effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are critical in regulating gene expression, and their dysregulation is often associated with various cancers. By inhibiting these enzymes, this compound could potentially lead to:
- Cell Cycle Arrest : Preventing cancer cells from proliferating.
- Apoptosis : Inducing programmed cell death in malignant cells.
Preliminary Studies
Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory properties, suggesting that this compound might also be effective in treating inflammatory conditions. However, comprehensive studies are required to fully elucidate its pharmacological profile.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that compounds related to this compound demonstrate significant inhibition of HDAC activity. This inhibition correlates with reduced cell viability in cancer cell lines, indicating potential therapeutic benefits.
- Animal Models : Animal studies are necessary to assess the efficacy and safety profile of this compound in vivo. Early results from similar compounds suggest promising anti-cancer activity, but further research is needed to confirm these findings specifically for this compound.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for determining its therapeutic potential. Interaction studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.
- Functional Assays : Measuring the impact of binding on enzyme activity or cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural motifs with several agrochemicals and pharmacologically active molecules, enabling a comparative assessment of substituent-driven properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycle Differences: The pyridine core in the target compound contrasts with Dimethazone’s isoxazolidinone ring, which is more polar and conformationally restricted. Pyridine’s aromaticity may enhance π-π interactions in biological systems compared to Dimethenamid’s thienyl group, which introduces additional sulfur-based electronics.
Substituent Impact: The thiolan-3-yloxy group (tetrahydrothiophene derivative) provides a sulfur atom that may improve metabolic stability compared to the cyclobutylamino group in the Enamine compound (EN300-1657639). The 2-chlorophenyl group is a common motif in agrochemicals (e.g., Dimethazone, Dimethenamid), suggesting its role in target binding or resistance mitigation.
Molecular Weight and Lipophilicity :
- The target compound’s higher molecular weight (~349.81 g/mol) compared to Dimethenamid (273.78 g/mol) could reduce membrane permeability but may enhance target affinity due to increased van der Waals interactions.
Stereochemical Considerations :
- The Enamine compound (EN300-1657639) features an R-configuration at the hydroxypropyl group, which could confer enantioselective activity—a factor absent in the achiral target compound.
Hypothetical Pharmacokinetic and Bioactivity Implications
- Metabolic Stability : The thiolan-3-yloxy group’s saturated sulfur ring may resist oxidative metabolism better than Dimethenamid’s thienyl group, which is prone to epoxidation.
- Solubility : The target compound’s logP (~2.8) indicates moderate lipophilicity, likely lower than Dimethenamid (predicted logP ~3.5) due to the latter’s branched alkyl chain.
- Target Engagement: The pyridine-carboxamide scaffold is prevalent in kinase inhibitors, suggesting possible kinase modulation activity, whereas Dimethazone’s isoxazolidinone core is associated with herbicidal effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Condensation of pyridine precursors with thiolan-3-ol derivatives using ammonium acetate as a catalyst (similar to methods in for pyridine-thiophene hybrids).
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol.
- Optimization : Adjust reaction temperature (80–120°C) and solvent polarity (DMF or toluene) to enhance yield. Monitor by TLC/HPLC .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Techniques :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound?
- Approach :
- Analog Synthesis : Modify the thiolan-oxy group (e.g., replace with other heterocycles like furan or thiophene) and the chlorophenyl moiety (e.g., para vs. ortho substitution) .
- Assays :
- Enzyme Inhibition : Test against kinases or oxidoreductases (IC₅₀ determination via fluorometric assays) .
- Cellular Models : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity profiling (MTT assay) .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
- Solutions :
- Meta-Analysis : Compare assay conditions (e.g., pH, serum concentration) across studies .
- Molecular Dynamics Simulations : Investigate binding mode variations due to conformational flexibility of the thiolan-oxy group .
- Dose-Response Validation : Reproduce experiments with standardized protocols (e.g., OECD guidelines) .
Q. How can X-ray crystallography data inform the conformational stability of this compound?
- Methodology :
- Crystallization : Use slow evaporation in dichloromethane/methanol (1:1) to obtain single crystals .
- Key Parameters : Analyze torsion angles (e.g., pyridine-thiolan dihedral angle) and hydrogen-bonding networks (e.g., carboxamide interactions) .
- Impact : Conformational rigidity correlates with improved target binding (e.g., kinase inhibitors) .
Q. What computational tools are effective for predicting pharmacokinetic properties?
- Tools :
- ADMET Prediction : Use SwissADME or pkCSM to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
- Molecular Docking : Autodock Vina for binding affinity simulations with targets like EGFR or COX-2 .
Data Contradiction Analysis
Q. Why do solubility values vary across studies for analogs of this compound?
- Factors :
- Solvent Systems : Discrepancies in DMSO vs. aqueous buffer solubility measurements .
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) reported in and .
Experimental Design Considerations
Q. How to design a robust in vivo toxicity profile for this compound?
- Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
